molecular formula C18H23F2NO3 B6637621 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone

Katalognummer B6637621
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: JAQIQNOYKMIKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Wirkmechanismus

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound enhances the activity of the α7nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, reduce amyloid-beta levels in the brain, improve motor function, and reduce neuroinflammation. These effects are mediated by the positive allosteric modulation of the α7nAChR.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone is its specificity for the α7nAChR, which reduces the potential for off-target effects. However, one limitation is the lack of long-term safety data, which is necessary for the development of any therapeutic agent.

Zukünftige Richtungen

There are several future directions for the development of 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone. One direction is the optimization of the compound for increased potency and selectivity. Another direction is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied in combination with other therapeutic agents for the treatment of various diseases. Finally, this compound could be studied in preclinical models of other diseases, such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. The positive allosteric modulation of the α7nAChR is responsible for the compound's cognitive and motor effects. Although there are limitations to the compound's development, there are several future directions for the optimization and development of this compound and its analogs.

Synthesemethoden

The synthesis of 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone involves several steps. The starting material is 2,5-difluorophenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-hydroxypyrrolidine to form the corresponding amide. The amide is then treated with cyclohexylmagnesium bromide to form the corresponding ketone. Finally, the ketone is reacted with ethyl chloroformate to form this compound.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease, this compound has been shown to improve motor function and reduce neuroinflammation. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms.

Eigenschaften

IUPAC Name

2-cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO3/c19-12-6-7-16(20)15(8-12)17-9-13(22)10-21(17)18(23)11-24-14-4-2-1-3-5-14/h6-8,13-14,17,22H,1-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQIQNOYKMIKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(=O)N2CC(CC2C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.